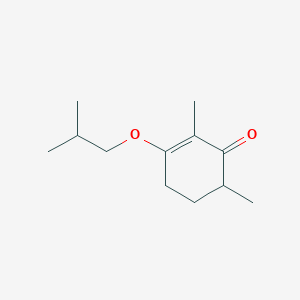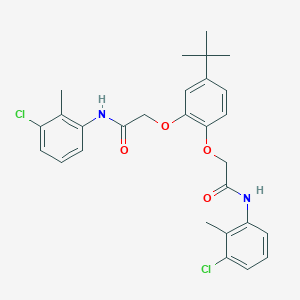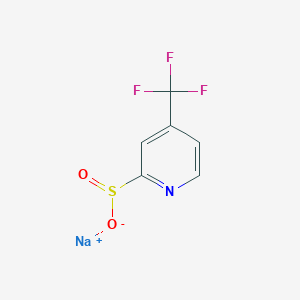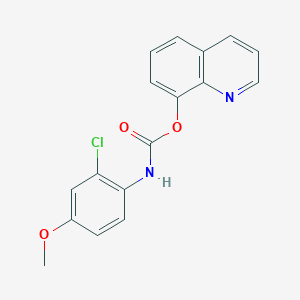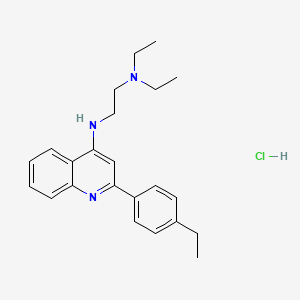![molecular formula C20H24N2O8S4 B11944564 N,N'-bis[(4-methylphenyl)sulfonyl]cystine CAS No. 1465-10-7](/img/structure/B11944564.png)
N,N'-bis[(4-methylphenyl)sulfonyl]cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(4-methylphenyl)sulfonyl]cystine is a compound that belongs to the class of sulfonamides It is characterized by the presence of two sulfonyl groups attached to the cystine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-methylphenyl)sulfonyl]cystine typically involves the reaction of cystine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-bis[(4-methylphenyl)sulfonyl]cystine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[(4-methylphenyl)sulfonyl]cystine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
N,N’-bis[(4-methylphenyl)sulfonyl]cystine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(4-methylphenyl)sulfonyl]cystine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis[(4-methylphenyl)sulfonyl]ethanediamine
- N,N’-bis[(4-methylphenyl)sulfonyl]lysine
- N,N’-bis[(4-methylphenyl)sulfonyl]hydrazine
Uniqueness
N,N’-bis[(4-methylphenyl)sulfonyl]cystine is unique due to its cystine backbone, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1465-10-7 |
|---|---|
Fórmula molecular |
C20H24N2O8S4 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
3-[[2-carboxy-2-[(4-methylphenyl)sulfonylamino]ethyl]disulfanyl]-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C20H24N2O8S4/c1-13-3-7-15(8-4-13)33(27,28)21-17(19(23)24)11-31-32-12-18(20(25)26)22-34(29,30)16-9-5-14(2)6-10-16/h3-10,17-18,21-22H,11-12H2,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
IFCGGVQCBYIYOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)

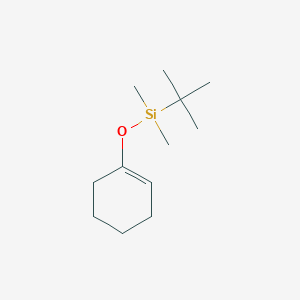

![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)

